4-Cyclobutoxypyrimidin-5-amine

Description

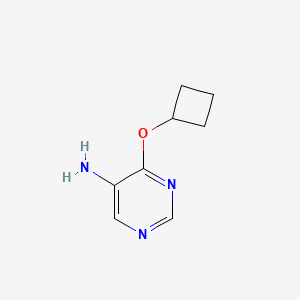

4-Cyclobutoxypyrimidin-5-amine is a pyrimidine derivative characterized by a cyclobutoxy (-O-cyclobutyl) substituent at position 4 and an amine (-NH₂) group at position 5 on the pyrimidine ring. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors.

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

4-cyclobutyloxypyrimidin-5-amine |

InChI |

InChI=1S/C8H11N3O/c9-7-4-10-5-11-8(7)12-6-2-1-3-6/h4-6H,1-3,9H2 |

InChI Key |

IJZVFNHCSIDBHT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=NC=NC=C2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutoxypyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-cyclobutoxy-2,6-dichloropyrimidine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutoxypyrimidin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed:

Oxidation: Oxo derivatives of this compound.

Reduction: Reduced forms of the compound, such as this compound derivatives with altered oxidation states.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-Cyclobutoxypyrimidin-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Cyclobutoxypyrimidin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Analysis

4-(Cyclopentyloxy)pyrimidin-5-amine ():

- Substituent : Cyclopentyloxy (-O-cyclopentyl) at position 4.

- Comparison : The cyclopentyl group, a five-membered ring, confers higher lipophilicity and steric bulk compared to the four-membered cyclobutoxy group. Larger rings like cyclopentyl may reduce conformational flexibility and increase metabolic susceptibility due to enzymatic oxidation .

- Hypothesized Impact : 4-Cyclobutoxypyrimidin-5-amine may exhibit improved metabolic stability and target selectivity due to reduced steric hindrance.

4-Chloro-6-methoxy-2-Methylpyrimidin-5-amine (): Substituents: Chloro (-Cl), methoxy (-OCH₃), and methyl (-CH₃) at positions 4, 6, and 2, respectively. Comparison: The chloro group is electron-withdrawing, enhancing reactivity in substitution reactions, while methoxy and methyl groups modulate electronic and steric properties. Hypothesized Impact: this compound’s ether-linked cyclobutoxy group may improve solubility in organic solvents compared to chloro/methoxy analogs, favoring pharmacokinetic profiles .

4-Chloranylpyrimidin-5-amine ():

- Substituent : Chloro (-Cl) at position 4.

- Comparison : The chloro group’s electron-withdrawing nature activates the pyrimidine ring for nucleophilic substitution. However, it may reduce solubility in polar media.

- Hypothesized Impact : Replacing chloro with cyclobutoxy could enhance solubility and reduce unintended reactivity, making the compound more suitable for prolonged biological activity .

2-Chloro-4-methylpyrimidin-5-amine ():

- Substituents : Chloro (-Cl) at position 2 and methyl (-CH₃) at position 4.

- Comparison : Methyl groups donate electrons via induction, while chloro withdraws electrons. This combination creates regioselectivity challenges in synthetic pathways.

- Hypothesized Impact : The cyclobutoxy group’s balanced electronic profile may simplify synthetic routes and improve binding specificity compared to mixed substituent systems .

Data Table: Key Properties of Analogous Pyrimidine Derivatives

Research Findings and Hypotheses

Metabolic Stability : The cyclobutoxy group’s smaller ring size may reduce oxidative metabolism compared to cyclopentyloxy analogs, as observed in related compounds .

Solubility and Reactivity : Ether-linked substituents like cyclobutoxy likely enhance solubility in lipid-rich environments, advantageous for drug delivery, while avoiding the high reactivity of chloro groups .

Synthetic Utility : The absence of electron-withdrawing groups (e.g., Cl) in this compound may streamline synthesis by minimizing side reactions common in halogenated pyrimidines .

Biological Activity

4-Cyclobutoxypyrimidin-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its efficacy against various pathogens, its mechanism of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a cyclobutyl group at the 4-position and an amino group at the 5-position. This unique structure contributes to its diverse biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown efficacy against several pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Trypanosoma brucei rhodesiense | 50 |

| Plasmodium falciparum | 30 |

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines. The compound demonstrated significant cytotoxic effects, with an IC50 value ranging from 10 to 20 µM across different cell lines, including HeLa and MCF-7. The proposed mechanism involves the induction of apoptosis through intrinsic pathways, as evidenced by increased caspase-3 activity in treated cells.

The mechanism of action for this compound involves interactions with specific molecular targets within pathogens and cancer cells. It is believed to inhibit critical biochemical pathways essential for cell growth and survival. For instance, it may interfere with enzyme activities crucial for nucleic acid synthesis in pathogens or disrupt microtubule dynamics in cancer cells.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound significantly inhibited bacterial growth, suggesting its potential use as an antimicrobial agent.

Cancer Cell Line Studies

In another study focusing on cancer cell lines, the compound was tested for its ability to induce apoptosis. The findings revealed that treatment with this compound led to a marked reduction in cell viability, supporting its role as a potential anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.